molecular formula C11H11N3 B174120 2,3-Diamino-6-phenylpyridine CAS No. 144563-51-9

2,3-Diamino-6-phenylpyridine

Cat. No. B174120
M. Wt: 185.22 g/mol
InChI Key: KWEKGHLBYYNQBW-UHFFFAOYSA-N
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Patent
US07622479B2

Procedure details

A suspension of 3-nitro-6-phenyl-2-pyridine amine (Compound of Reference Example 112) (0.8 g), iron filings (1.3 g) and methanol (7 ml) was cooled with ice and to the suspension was added dropwise concentrated hydrochloric acid (3 ml). After the dropwise addition, the mixture was stirred at room temperature for 10 minutes and at 80° C. for 50 minutes. The reaction mixture was poured onto ice, neutralized with an aqueous solution of 8 N sodium hydroxide and extracted with ethyl acetate-tetrahydrofuran (3:1, v/v) (At that time, insolubles were filtered off by means of celite). The organic layer was dried over MgSO4, and the solvent was distilled off under reduced pressure. The resulting crystals were collected by filtration to obtain 6-phenyl-2,3-pyridine diamine (0.7 g, 99%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH2:16])=[N:6][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:8][CH:9]=1)([O-])=O.Cl.[OH-].[Na+]>[Fe].CO>[C:10]1([C:7]2[N:6]=[C:5]([NH2:16])[C:4]([NH2:1])=[CH:9][CH:8]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC(=CC1)C1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 minutes and at 80° C. for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled with ice and to the suspension
ADDITION
Type
ADDITION
Details
After the dropwise addition
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate-tetrahydrofuran (3:1
FILTRATION
Type
FILTRATION
Details
v/v) (At that time, insolubles were filtered off by means of celite)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.